Product packaging for 1-Butylcyclopropane-1-carboxylic acid(Cat. No.:CAS No. 2790-01-4)

1-Butylcyclopropane-1-carboxylic acid

Cat. No.: B2576669
CAS No.: 2790-01-4
M. Wt: 142.198
InChI Key: TYBSOAUWRAKTNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Butylcyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol . Its CAS registry number is 2790-01-4 . This compound features a carboxylic acid functional group attached to a cyclopropane ring, which is further substituted with an n-butyl chain . The cyclopropane ring is a highly strained carbocyclic system that confers unique steric and electronic properties, making it a valuable scaffold in medicinal chemistry and material science . Cyclopropane-containing carboxylic acids like this one often serve as key synthetic intermediates or building blocks in organic synthesis . They can be utilized in the development of more complex molecules for pharmaceutical research and in the synthesis of pesticides . Furthermore, such strained ring systems are of significant interest in drug discovery due to their potential to improve a molecule's potency, metabolic stability, and other pharmacokinetic properties . Modern synthetic approaches, including photoredox-catalyzed decarboxylative pathways, highlight the relevance of carboxylic acids in the construction of functionalized cyclopropanes . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2 B2576669 1-Butylcyclopropane-1-carboxylic acid CAS No. 2790-01-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-3-4-8(5-6-8)7(9)10/h2-6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBSOAUWRAKTNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Butylcyclopropane 1 Carboxylic Acid and Its Derivatives

Direct Cyclopropanation Reactions

Direct cyclopropanation involves the addition of a carbene or carbenoid equivalent across a double bond. These methods are often valued for their efficiency and stereochemical control.

Samarium-Promoted Cyclopropanation of α,β-Unsaturated Carboxylic Acids

A significant advancement in cyclopropane (B1198618) synthesis is the direct cyclopropanation of unmasked α,β-unsaturated carboxylic acids using a samarium-promoted reaction. This method offers a direct and stereospecific route to cyclopropanecarboxylic acids, notably avoiding the need for protection and deprotection steps that are common in other synthetic pathways. organic-chemistry.org

The reaction typically employs samarium metal and iodoform (CHI₃) in tetrahydrofuran (THF), often enhanced by ultrasonic activation. organic-chemistry.org This system generates samarium carbenoid intermediates that selectively add to the double bond of the unsaturated acid. organic-chemistry.org A key feature of this process is its complete stereospecificity; (E)-unsaturated acids yield trans-cyclopropanecarboxylic acids, while (Z)-isomers produce the corresponding cis-products. organic-chemistry.org The mechanism is believed to involve coordination between the samarium and the oxygen atom of the carboxylic acid, which stabilizes the transition state and dictates the stereochemical outcome. acs.org This approach is effective for various cinnamic acid derivatives, achieving moderate to high yields. organic-chemistry.org

Substrate (α,β-Unsaturated Carboxylic Acid)ReagentsProductYield (%)
(E)-Cinnamic AcidSm/CHI₃, THFtrans-2-Phenylcyclopropane-1-carboxylic acid85
(Z)-Cinnamic AcidSm/CHI₃, THFcis-2-Phenylcyclopropane-1-carboxylic acid75
(E)-4-Methoxycinnamic AcidSm/CHI₃, THFtrans-2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid82
(E)-4-Chlorocinnamic AcidSm/CHI₃, THFtrans-2-(4-Chlorophenyl)cyclopropane-1-carboxylic acid78

Zinc-Mediated Cyclopropane Formation from 1,3-Diols

An alternative strategy for forming cyclopropane rings, particularly in complex molecules, is the zinc-mediated cross-electrophile coupling (XEC) of 1,3-diols. nih.govacs.org This method is especially useful for late-stage modifications of natural products and medicinal agents. nih.gov The process begins with the conversion of the 1,3-diol motif into a more reactive 1,3-dimesylate. nih.gov Treatment with zinc dust then facilitates the intramolecular coupling to form the cyclopropane ring. nih.gov

The reaction conditions are mild, tolerating a wide array of functional groups such as amides, esters, and heterocycles. nih.govacs.org For substrates containing a carboxylic acid, the acid functionality must first be protected, typically as an ester, before the diol-to-dimesylate conversion and subsequent cyclization. nih.gov This methodology allows for the transformation of the 1,3-diol backbone, prevalent in polyketides, into a cyclopropane structure. nih.govacs.org

Starting Material ClassKey Transformation StepsResulting StructureFunctional Group Tolerance
Polyketide Scaffolds1. Mesylation of 1,3-diol. 2. Zn-mediated coupling.1,2-Disubstituted cyclopropanesHigh (esters, amides, ethers)
Terpene Derivatives1. Mesylation of 1,3-diol. 2. Zn-mediated coupling.Monosubstituted cyclopropanesHigh (aryl ethers, alkyl groups)
Statin Medicinal Agents1. Esterification of carboxylic acid. 2. Mesylation of 1,3-diol. 3. Zn-mediated coupling.Complex cyclopropane derivativesHigh (heterocycles, amides)

Simmons-Smith and Related Carbenoid Additions to Olefinic Precursors

The Simmons-Smith reaction is a classic and widely utilized method for the stereospecific conversion of alkenes into cyclopropanes. wikipedia.orgnih.gov The reaction involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple (Zn-Cu). wikipedia.orgtcichemicals.com A popular and often more reactive variation, known as the Furukawa modification, uses diethylzinc (Et₂Zn) with diiodomethane. nih.gov

A significant advantage of the Simmons-Smith reaction is its high degree of stereospecificity, where the configuration of the starting alkene is preserved in the cyclopropane product. wikipedia.org The reaction is generally influenced by steric factors, with the addition occurring on the less hindered face of the double bond. wikipedia.org However, the presence of a nearby hydroxyl group can direct the cyclopropanation to occur cis to it, due to coordination with the zinc reagent. wikipedia.orgorganic-chemistry.org This reaction exhibits broad functional group tolerance, making it a versatile tool in organic synthesis. To synthesize 1-butylcyclopropane-1-carboxylic acid, a suitable olefinic precursor such as 2-butyl-2-propenoic acid would be required.

Reagent SystemKey FeaturesTypical Substrates
CH₂I₂ / Zn-Cu (Classic)Stereospecific, tolerant of many functional groups.Unfunctionalized alkenes, allylic alcohols.
CH₂I₂ / Et₂Zn (Furukawa)Higher reactivity, avoids hazardous diazomethane. tcichemicals.comSimple and electron-rich alkenes (e.g., enol ethers). wikipedia.org
Asymmetric VariantsEmploys chiral ligands to achieve high enantioselectivity.Cinnamyl alcohol and other allylic alcohols. wikipedia.org

Metal-Free Cyclopropanation Strategies (e.g., using Sulfur Ylides)

Metal-free cyclopropanation provides an alternative to transition-metal-catalyzed methods. The Johnson-Corey-Chaykovsky reaction is a prominent example, utilizing sulfur ylides (sulfonium or sulfoxonium ylides) to convert electron-deficient olefins into cyclopropanes. mdpi.commdpi.com This reaction is particularly effective for α,β-unsaturated carbonyl compounds, including esters and amides, which can serve as precursors to cyclopropanecarboxylic acids. mdpi.com

The reaction proceeds via the nucleophilic attack of the ylide on the double bond, followed by an intramolecular displacement to form the three-membered ring. mdpi.com A key distinction in reactivity is that sulfoxonium ylides typically undergo conjugate addition with α,β-unsaturated carbonyls to yield cyclopropanes, while sulfonium ylides may form epoxides instead. mdpi.com This methodology can be rendered asymmetric through the use of chiral organocatalysts, enabling the synthesis of enantioenriched cyclopropane derivatives. mdpi.comoaepublish.com

Ylide TypeTypical SubstrateKey Characteristic
Dimethylsulfoxonium methylideα,β-Unsaturated ketones, estersUndergoes conjugate addition to form cyclopropanes. mdpi.com
Dimethylsulfonium methylideα,β-Unsaturated ketonesCan form epoxides or cyclopropanes depending on conditions.
Chiral Sulfonium Ylidesα,β-Unsaturated aldehydesUsed in organocatalytic asymmetric cyclopropanation. oaepublish.com

Synthesis via Cyclization and Ring-Forming Reactions of Acyclic Precursors

This approach involves constructing an open-chain molecule containing all the necessary atoms and then inducing an intramolecular reaction to form the cyclopropane ring.

Alkylation and Cyclization of Malonate Derivatives

The malonic ester synthesis is a versatile and classical method for preparing carboxylic acids. libretexts.org This pathway can be adapted to form cyclopropanecarboxylic acids through a sequence of alkylation and cyclization steps. To synthesize a 1-substituted cyclopropane-1-carboxylic acid, the process begins with a malonic ester, such as diethyl malonate.

The synthesis sequence involves:

First Alkylation: The malonic ester is deprotonated with a suitable base (e.g., sodium ethoxide) to form an enolate, which is then alkylated with an alkyl halide. libretexts.org For the target molecule, butyl bromide would be used to introduce the butyl group.

Second Alkylation/Cyclization: The resulting butylmalonic ester is subjected to a second alkylation using a 1,2-dihaloalkane, such as 1,2-dibromoethane (B42909). This step proceeds via an initial alkylation followed by an intramolecular nucleophilic substitution, which closes the three-membered ring. orgsyn.org

Hydrolysis and Decarboxylation: The resulting cyclopropane-1,1-diester is then hydrolyzed to the corresponding dicarboxylic acid. Upon gentle heating, this intermediate readily undergoes decarboxylation to yield the final this compound. libretexts.org

A one-pot variation for creating the cyclopropane-1,1-dicarboxylic acid intermediate from diethyl malonate and 1,2-dibromoethane has been developed using phase-transfer catalysis, simplifying the procedure. orgsyn.org

StepReagentsIntermediate/ProductPurpose
1. Deprotonation & Alkylation1. NaOEt2. Butyl bromideDiethyl butylmalonateIntroduction of the C4 alkyl chain.
2. Cyclization1. NaOEt2. 1,2-DibromoethaneDiethyl 1-butylcyclopropane-1,1-dicarboxylateFormation of the cyclopropane ring.
3. HydrolysisAqueous acid or base (e.g., NaOH, then H₃O⁺)1-Butylcyclopropane-1,1-dicarboxylic acidConversion of esters to carboxylic acids.
4. DecarboxylationHeat (Δ)This compoundRemoval of one carboxyl group.

Atom Transfer Radical Addition (ATRA) Approaches

Atom Transfer Radical Addition (ATRA) represents a powerful and atom-economical method for the formation of carbon-carbon and carbon-halogen bonds. In the context of cyclopropane synthesis, ATRA can be employed in a sequential process to construct the three-membered ring. While direct synthesis of this compound via a single ATRA step is not prominently documented, the methodology can be applied to create key intermediates that lead to the cyclopropane core.

A general strategy involves the radical addition of a suitable precursor to an alkene, followed by an intramolecular cyclization. One such approach is a one-pot sequence involving an initial iodine atom transfer radical addition followed by an ionic intramolecular substitution (1,3-elimination). unibe.chchemrxiv.org This process begins with the radical-initiated addition of an iodomethyl reagent, such as iodomethylboronic acid pinacol ester (ICH₂Bpin), to a terminal alkene. The resulting γ-iodoalkylboronate intermediate can then be isolated or, more conveniently, treated in situ with a fluoride source to induce a 1,3-elimination, forming the cyclopropane ring. unibe.chchemrxiv.org

The mechanism for this transformation is depicted as a classic radical chain process coupled with a Lewis base-promoted intramolecular nucleophilic substitution. chemrxiv.orgresearchgate.net The radical addition is initiated, and the subsequent treatment with a nucleophile like fluoride facilitates the ring closure to yield the cyclopropylboronate, which can be further functionalized.

Another advanced approach utilizes a photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade. nih.gov This method allows for the conversion of a broad range of carboxylic acids into functionalized cyclopropanes by reacting them with chloroalkyl alkenes under mild, photocatalytic conditions. nih.gov Mechanistic studies suggest the reaction proceeds via an intermolecular halogen-atom transfer radical addition, followed by a deprotonative alkylation that results in the final cyclization. rsc.org

The table below summarizes the yields for a cyclopropanation reaction of various terminal alkenes using an ATRA/1,3-elimination sequence with ICH₂Bpin. This illustrates the versatility and functional group tolerance of the method. chemrxiv.org

Alkene SubstrateFunctional GroupProductYield (%)
1-UndeceneAlkylNonylcyclopropane85
Allyl PivalateEster(Pivaloyloxymethyl)cyclopropane81
N-Allyl-N-tosylbenzylamineProtected AmineN-Benzyl-N-(cyclopropylmethyl)-4-methylbenzenesulfonamide72
4-Penten-1-olAlcohol2-(Cyclopropyl)ethanol80
5-Hexen-2-oneKetone4-(Cyclopropyl)butan-2-one75

Nitrone Cycloaddition Pathways to Cyclopropane Esters

The [3+2] cycloaddition reaction between nitrones and alkenes is a well-established method for synthesizing five-membered heterocyclic compounds known as isoxazolidines. nih.govacs.org When a cyclopropane ring acts as the dipolarophile, this reaction offers a pathway to complex structures that can be precursors to substituted cyclopropane derivatives. Specifically, the reaction of nitrones with activated cyclopropanes, such as cyclopropane-1,1-dicarboxylates, can lead to the formation of tetrahydro-1,2-oxazines through a formal [3+3] cycloaddition or ring-opening-cycloaddition cascade. acs.orgnih.govresearchgate.net

This cycloaddition can be promoted by Lewis acids, such as magnesium iodide (MgI₂), which facilitate the reaction to give excellent yields of the resulting heterocyclic products. acs.org The reaction often proceeds with high diastereoselectivity. acs.org While this reaction does not directly form a cyclopropane ester from a non-cyclopropane starting material, it utilizes a cyclopropane diester as a key reactant. The resulting tetrahydro-1,2-oxazine product incorporates the original cyclopropane backbone, which can then be chemically modified.

For the synthesis of cyclopropane esters, a more direct conceptual pathway would involve the cycloaddition of a nitrone to an alkene that already contains the functionalities required for subsequent transformation into the target acid or ester. The isoxazolidine ring formed through cycloaddition can be considered a stable intermediate. Subsequent cleavage of the N-O bond within the isoxazolidine ring (e.g., through reductive cleavage) can unmask functional groups that can then be manipulated to afford the desired cyclopropane carboxylic acid derivative.

Computational studies on the [3+2] cycloaddition of cyclic nitrones with strained alkylidene cyclopropanes confirm a non-polar, one-step mechanism. nih.gov The presence of the cyclopropane ring can lower the activation energy of the reaction due to the release of ring strain. nih.gov The regioselectivity of the addition is determined by the electronic interactions between the nitrone and the substituted cyclopropane. nih.gov When an electron-withdrawing group like an ester is present on the cyclopropane, it influences the outcome of the cycloaddition. acs.org

Transformations and Derivatizations of Cyclopropane Carboxylic Acids for Target Compound Synthesis

Esterification and Subsequent Hydrolysis to the Free Carboxylic Acid

The conversion between this compound and its corresponding esters is a fundamental transformation in its synthetic manipulation. Esterification is often performed to protect the carboxylic acid group or to facilitate purification. The most common method for this conversion is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. google.com

Conversely, the hydrolysis of the ester back to the free carboxylic acid is a crucial final step in many synthetic sequences. This can be achieved under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is often preferred as it is an irreversible process. acs.org

An important characteristic of cyclopropane carboxylic acid esters is their enhanced stability under hydrolytic conditions compared to non-cyclic analogues. nih.gov This increased stability is attributed to hyperconjugative stabilization provided by the cyclopropyl (B3062369) group. nih.gov This feature can be advantageous in synthetic routes where other parts of the molecule might be sensitive to hydrolysis.

The following table compares the hydrolytic stability of a standard ester (valacyclovir) with its cyclopropane analogue, demonstrating the stabilizing effect of the cyclopropyl group. nih.gov

CompoundConditionHalf-life (t1/2) in hours
Valacyclovir (Standard Ester)40°C, pH 669.7
Cyclopropane Analogue40°C, pH 6>300

Conversion to Acid Halides (e.g., Acid Chlorides) as Synthetic Intermediates

This compound can be readily converted into its more reactive acid chloride derivative, 1-butylcyclopropane-1-carbonyl chloride. Acid chlorides are highly valuable synthetic intermediates that can be used to form a variety of other functional groups, including esters, amides, and anhydrides, through nucleophilic acyl substitution.

The preparation of the acid chloride is typically achieved by reacting the carboxylic acid with a chlorinating agent. Common reagents for this transformation include:

Thionyl chloride (SOCl₂) : This reagent is often used because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.

Oxalyl chloride ((COCl)₂) : Similar to thionyl chloride, this reagent also produces gaseous byproducts (CO, CO₂, HCl).

Phosgene (COCl₂) : While highly effective, the extreme toxicity of phosgene limits its use to specialized applications. google.com

The general reaction involves the replacement of the hydroxyl group of the carboxylic acid with a chlorine atom. A rapid, one-pot synthesis for cyclopropane carbonyl chloride has been developed, highlighting the efficiency with which these intermediates can be prepared. osti.gov The resulting 1-butylcyclopropane-1-carbonyl chloride is a reactive liquid that serves as a key building block for further derivatization.

Reactivity and Transformations of 1 Butylcyclopropane 1 Carboxylic Acid and Its Core Motif

Ring-Opening Reactions of the Cyclopropane (B1198618) System

The significant strain energy of the cyclopropane ring, approximately 28 kcal/mol, is a primary driver for its reactivity, favoring transformations that lead to the opening of the three-membered ring. acs.org This reactivity can be harnessed through both catalytic and radical-mediated pathways.

Transition metal catalysts, particularly rhodium(I) complexes, are effective in promoting the ring-opening of cyclopropanes. acs.orgnih.gov These reactions often proceed through the formation of metallacyclobutane intermediates or via oxidative addition of a C-C bond to the metal center. For instance, rhodium(I) catalysts can facilitate the asymmetric ring-opening of vinyl cyclopropanes with nucleophiles like aryl boronic acids, leading to the formation of new carbon-carbon bonds with high regioselectivity and enantioselectivity. acs.org While direct examples with 1-butylcyclopropane-1-carboxylic acid are not prevalent in the literature, the principles of these catalytic systems are applicable. The presence of the carboxylic acid group could potentially influence the reaction by coordinating with the metal center. Rhodium(III)-catalyzed C-H activation and subsequent coupling with cyclopropanols via ring-opening has also been demonstrated, showcasing the versatility of rhodium catalysts in these transformations. acs.org

Table 1: Examples of Catalytic Ring-Opening Reactions of Cyclopropane Derivatives

Catalyst System Substrate Type Nucleophile/Reactant Product Type Reference
[Rh(cod)(OH)]₂ / Chiral Bisphosphine Ligand Racemic Vinyl Cyclopropane Aryl Boronic Acid Chiral Ring-Opened Alkene acs.org
[{Rh(CO)₂Cl}₂] Cyclopropane with Propargyl Ester - Alkylidene Cycloheptadiene nih.gov

The strain in the cyclopropane ring also facilitates its homolytic cleavage to form radical intermediates. This reactivity has been increasingly exploited in the field of photoredox catalysis. nih.govscilit.com These strain-driven, radical formal cycloadditions have become a powerful tool for synthesizing complex, sp³-rich ring systems. nih.govdocumentsdelivered.com In these processes, a radical is generated which can add to one of the cyclopropane carbons, inducing ring-opening to form a distonic radical intermediate. This intermediate can then participate in subsequent reactions, such as formal cycloadditions. nih.govbris.ac.uk For example, photoredox-catalyzed decarboxylative radical addition–polar cyclization cascades have been developed for the synthesis of functionalized cyclopropanes from carboxylic acids. nih.govbris.ac.uk While these examples build cyclopropanes, the reverse principle of opening a cyclopropane ring via radical means is well-established. beilstein-journals.orgnih.gov The cyclopropyl (B3062369) radical itself can be challenging to generate and utilize due to its own reactivity. nih.gov

Table 2: Key Features of Strain-Driven Homolytic Ring-Opening

Feature Description Significance in Synthesis
Driving Force Release of ring strain (approx. 28 kcal/mol) acs.org Facilitates reactions under mild conditions.
Initiation Often via photoredox catalysis or other radical initiators. nih.gov Allows for temporal and spatial control of the reaction.
Intermediates Formation of carbon-centered radicals. beilstein-journals.org Enables a wide range of subsequent radical-mediated transformations.

| Applications | Formal cycloadditions (e.g., [3+2], [4+1]). acs.orgacs.org | Provides access to diverse carbocyclic and heterocyclic scaffolds. |

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can undergo a variety of well-established chemical transformations, allowing for its conversion into other important functional groups.

The formation of an amide bond is a fundamental transformation of carboxylic acids. This can be achieved by reacting this compound with an amine in the presence of a coupling reagent. researchgate.netnih.gov Common coupling reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. This methodology is central to peptide synthesis. rsc.orgescholarship.org While the cyclopropyl group is generally stable under these conditions, its electronic properties might subtly influence the reactivity of the carboxyl group. nih.gov

Carboxylic acids can be reduced to primary alcohols using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). libretexts.orgbritannica.comyoutube.com Sodium borohydride (NaBH₄) is generally not strong enough for this transformation. libretexts.org The reaction proceeds through an aldehyde intermediate, which is typically more reactive than the starting carboxylic acid and is therefore further reduced to the alcohol without being isolated. libretexts.orgyoutube.com

Selective reduction of a carboxylic acid to an aldehyde is challenging but can be achieved indirectly. britannica.com One common method involves first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, which can then be reduced to the aldehyde using a less reactive hydride reagent like lithium tri-tert-butoxyaluminum hydride. libretexts.org Alternatively, specialized reagents and reaction conditions have been developed for the direct, albeit often difficult, conversion of carboxylic acids to aldehydes. researchgate.net

Carboxylic acids react with isonitriles, typically under thermal conditions or microwave irradiation, to form N-formyl amides. nih.govnih.gov This reaction is presumed to proceed through the formation of a transient O-acyl isoimide intermediate. nih.gov This intermediate then undergoes a 1,3-O→N acyl transfer, known as a Mumm rearrangement, to yield the more stable N-acylformamide product. nih.gov The unique environment of a cavitand has been used to stabilize and spectroscopically observe these elusive isoimide intermediates. nih.gov This reaction provides a pathway to introduce a formamide functionality from the carboxylic acid group of this compound.

Carbon-Carbon Bond Activation and Rearrangements

The inherent ring strain of the cyclopropane motif in this compound makes it susceptible to a variety of transformations involving the cleavage of its carbon-carbon bonds. These reactions are often catalyzed by transition metals and can lead to the formation of more complex molecular architectures through rearrangements and functionalization.

Transition Metal-Catalyzed C-C Bond Activation in Cyclopropanes

The activation of the C-C bonds in cyclopropanes by transition metals is a powerful strategy in organic synthesis, leveraging the high ring strain energy (approximately 29.0 kcal/mol) of the three-membered ring. wikiwand.comwikipedia.org This process typically occurs via oxidative addition of a transition metal into one of the C-C bonds, leading to the formation of a metallacyclobutane intermediate. wikiwand.comwikipedia.org The facility of this activation is influenced by the substituents on the cyclopropane ring. wikiwand.comwikipedia.org

Several transition metals, including palladium, rhodium, nickel, iron, ruthenium, cobalt, and iridium, have been shown to catalyze the cleavage of C-C bonds in cyclopropanes. nih.govacs.org The mechanism of activation can vary, but common pathways include oxidative addition, α-alkyl elimination, β-alkyl elimination, and electrocyclic reactions. researchgate.net For instance, the reaction of cyclopropane with hexachloroplatinic acid was one of the earliest examples of metal-mediated cyclopropane activation. wikipedia.org

Theoretical studies have indicated that palladium has one of the lowest barriers for C-C bond breaking in cyclopropane, which aligns with its widespread use in catalytic applications. osti.gov The presence of directing groups, such as a ketone, can influence the regioselectivity of the C-C bond cleavage by coordinating to the metal center and directing the oxidative addition to a proximal C-C bond. wikipedia.org

Table 1: Transition Metals and Mechanisms in Cyclopropane C-C Bond Activation

Transition MetalCommon Mechanistic PathwaysKey Intermediates
Palladium (Pd)Oxidative Addition, Decarboxylative Cross-CouplingMetallacyclobutane, π-Allylpalladium species
Rhodium (Rh)Oxidative Addition, Migratory InsertionRhodacyclobutane, Rhodacyclopentanone
Nickel (Ni)Oxidative AdditionMetallacyclobutane
Platinum (Pt)Oxidative AdditionPlatinacyclobutane

Ring Expansion Reactions and Cascade Cyclizations

Once the cyclopropane ring is activated, it can undergo a variety of subsequent reactions, including ring expansions and cascade cyclizations, to form larger and more complex cyclic systems. These transformations are valuable for rapidly building molecular complexity from simple cyclopropane precursors.

Ring expansion reactions can be initiated by the cleavage of a C-C bond, followed by the insertion of a new atom or group of atoms. For example, rhodium-catalyzed carbonylation of spiropentanes leads to the formation of cyclopentenones through a mechanism involving a rhodacyclobutane intermediate, migratory insertion of carbon monoxide, and subsequent rearrangements. wikiwand.comwikipedia.org

Cascade reactions involving cyclopropanes often proceed through a ring-opening event followed by one or more cyclization steps. These cascades can be triggered by various means, including transition metal catalysis, Lewis acids, or radical initiators. uni-regensburg.debeilstein-journals.orgnih.gov For instance, donor-acceptor cyclopropanes can be activated by Lewis acids to undergo a ring-opening-cyclization cascade with bis-nucleophiles to form bicyclic heterocyclic systems. uni-regensburg.de Radical-initiated cascades have also been developed, where the addition of a radical to a cyclopropyl olefin can trigger a sequence of ring-opening and cyclization events to produce polycyclic structures. beilstein-journals.orgnih.gov A unique photochemical cascade reaction has been discovered that involves cyclopropanation, ring opening, retro-Michael, and Michael addition to create new heterocyclic derivatives. researchgate.net

Cross-Coupling Reactions Involving Strained Ring Systems

The unique electronic properties of the cyclopropane ring allow it to participate in a variety of cross-coupling reactions, serving as either the nucleophilic or electrophilic partner. researchgate.netnih.gov These reactions provide a direct method for the functionalization of the cyclopropane core.

Decarboxylative cross-coupling reactions are particularly relevant to this compound. In these reactions, the carboxylic acid group is removed as carbon dioxide, and a new carbon-carbon bond is formed at its position. wikipedia.org This transformation can be catalyzed by metals such as palladium and allows for the coupling of the cyclopropyl motif with aryl or alkyl halides. wikipedia.orgnih.gov The use of carboxylic acids as substrates in these couplings is advantageous due to their relative low cost and stability compared to traditional organometallic reagents. wikipedia.org

Suzuki-Miyaura cross-coupling reactions of cyclopropylboronic acids or their derivatives with aryl chlorides have also been established as an effective method for forming aryl-substituted cyclopropanes. nih.gov These reactions are typically catalyzed by palladium complexes and exhibit good functional group tolerance. nih.gov The development of methods for the synthesis of enantioenriched cyclopropyl boron reagents allows for the stereospecific installation of substituted cyclopropanes into target molecules. nih.gov

Directed Functionalization Strategies

The carboxylic acid group of this compound can play a crucial role in directing the functionalization of the molecule. By coordinating to a metal catalyst, the carboxylate can direct reactions to specific C-H bonds or influence the stereochemical outcome of transformations on the cyclopropane ring.

Carboxylic Acid as a Directing Group in C-H Activation

The use of a native carboxylic acid as a directing group in C-H activation has emerged as a powerful and atom-economical strategy in organic synthesis. researchgate.netsemanticscholar.orgsemanticscholar.orgacs.orgnih.gov This approach avoids the need for the installation and subsequent removal of an exogenous directing group. acs.org The carboxylate group can coordinate to a transition metal catalyst, typically palladium, forming a cyclometalated intermediate that facilitates the cleavage of a specific C-H bond. researchgate.netthieme-connect.com

While initially challenging due to the weak coordinating ability of the carboxylate, significant progress has been made in developing catalytic systems for this transformation. researchgate.netsemanticscholar.org These reactions can be used to form a variety of new bonds, including C-C, C-O, C-N, and C-halogen bonds, at positions ortho to the directing group in aromatic systems or at the β- or γ-positions in aliphatic systems. researchgate.netnih.govthieme-connect.com For instance, palladium-catalyzed ortho-arylation of aromatic carboxylic acids was a pioneering example in this field. researchgate.net More recently, methods for the direct palladium-catalyzed β-C(sp³)–H arylation of aliphatic acids have been developed. thieme-connect.com

The efficiency of these C-H activation reactions can be influenced by the pKa of the carboxylic acid used as a solvent or additive, highlighting the need to balance the generation of an active catalyst with potential substrate protonation. researchgate.net

Table 2: Examples of Carboxylic Acid-Directed C-H Functionalization

Reaction TypeCatalystCoupling PartnerBond Formed
Ortho-ArylationPalladiumAryl Halides, Boronic AcidsC-C
β-ArylationPalladiumAryl Halides, Boronic AcidsC-C
Ortho-HalogenationPalladiumHalogenating AgentsC-X (X=Cl, Br, I)
Ortho-AcetoxylationPalladiumOxidizing AgentsC-O

Proximal Group-Directed Stereocontrol in Cyclopropanation and Functionalization

Functional groups located near a reactive center can exert significant control over the stereochemical outcome of a reaction. nih.gov In the context of cyclopropanes, a proximal directing group can influence the facial selectivity of reactions on the ring or on adjacent double bonds.

For example, the hydroxyl group in allylic alcohols is a well-established directing group for stereoselective cyclopropanation and epoxidation reactions. nih.govunl.ptnih.gov Coordination of the hydroxyl group to the metal-based reagent directs the delivery of the reactive species to one face of the double bond, leading to high levels of diastereoselectivity. unl.pt This principle has been applied to the synthesis of complex molecules containing stereodefined cyclopropane rings. nih.govacs.org

Similarly, other functional groups such as amides and esters can act as directing groups in the functionalization of cyclopropanes. nih.gov For instance, the systematic investigation of substrate-bound α-amino acid amides as chiral bidentate directing groups has enabled the highly diastereoselective Pd(II)-catalyzed β-methylene C(sp³)–H bond activation of cyclopropanes. nih.gov The rigidity of the cyclopropyl core itself can also contribute to the stereochemical control in reactions on adjacent functionalities. nih.govacs.org

The development of asymmetric radical processes has also provided a powerful tool for the synthesis of chiral cyclopropanes. nih.govnsf.gov Cobalt(II)-based metalloradical catalysis, for example, has been successfully employed for the asymmetric cyclopropanation of alkenes with high diastereoselectivity and enantioselectivity. nih.govnsf.govcell.com

Stereochemistry and Chirality of 1 Butylcyclopropane 1 Carboxylic Acid and Analogues

Enantioselective Synthesis Methodologies

The asymmetric synthesis of chiral cyclopropane (B1198618) carboxylic acids, including analogues of 1-butylcyclopropane-1-carboxylic acid, is paramount for accessing enantiomerically pure compounds. A prominent strategy involves the use of metal-catalyzed reactions of diazo compounds with alkenes. nih.gov Chiral rhodium (II) and copper (I) complexes have proven to be particularly effective catalysts for these transformations. nih.govscispace.com

For instance, the reaction of diazoacetates with alkenes, catalyzed by chiral dirhodium(II) carboxylates or carboxamidates, can proceed with high levels of enantioselectivity. nih.govrsc.orgacs.org The choice of the chiral ligand on the metal catalyst is crucial in dictating the stereochemical outcome of the cyclopropanation. For example, rhodium(II) catalysts derived from chiral adamantylglycine have demonstrated high asymmetric induction (up to 98% enantiomeric excess) in the cyclopropanation of a range of electron-deficient alkenes. nih.govrsc.org While this method is often applied to electron-deficient alkenes, the principles can be adapted for the synthesis of 1-alkylcyclopropane-1-carboxylic acid derivatives.

Another powerful approach is the use of chiral auxiliaries. tcichemicals.com In this method, an achiral starting material is covalently bonded to a chiral molecule (the auxiliary), which then directs the stereochemistry of a subsequent reaction, such as cyclopropanation. After the desired stereocenter is created, the auxiliary can be cleaved to yield the enantiomerically enriched product. While effective, this method requires additional synthetic steps for the attachment and removal of the auxiliary.

The following table summarizes selected rhodium-catalyzed enantioselective cyclopropanation reactions, illustrating the influence of the catalyst on enantiomeric excess.

CatalystAlkene SubstrateDiazo CompoundEnantiomeric Excess (ee %)
Rh₂(S-TCPTAD)₄AcrylateAryldiazoacetateup to 98%
Rh₂((S)-BTPCP)₄Electron-deficient alkeneDiazo diacceptorExcellent
Chiral Copper ComplexStyreneEthyl diazoacetate<10% (early work)

Diastereoselective Control in Cyclopropane Formation

When a molecule already contains a stereocenter, the formation of a new stereocenter, such as in a cyclopropanation reaction, can lead to diastereomers. Diastereoselective control is therefore essential for synthesizing specific stereoisomers of complex molecules. A new protocol for diastereoselective cyclopropanation of unactivated alkenes has been developed, which is scalable and applicable to the synthesis of medicinally relevant molecules. nih.govnih.govresearchgate.net This method involves the formal coupling of carbon pronucleophiles and unactivated alkenes. nih.govnih.govresearchgate.net

One established method for achieving high diastereoselectivity is substrate-directed cyclopropanation. In this approach, a functional group already present in the substrate directs the incoming reagent to a specific face of the molecule. For example, allylic alcohols can direct the Simmons-Smith cyclopropanation reagent to the syn-face of the double bond, leading to the formation of a single diastereomer. This principle can be applied to precursors of this compound that contain a directing group.

Furthermore, the choice of reagents and reaction conditions can significantly influence the diastereoselectivity of cyclopropanation reactions. For example, the reaction of malonic acid allylic esters can yield bicyclic cyclopropane carboxylic acid lactones, with the diastereomeric composition of the products being influenced by the substituents on the allylic moiety and the reaction temperature. researchgate.net

Resolution and Isolation of Stereoisomers

For racemic mixtures of this compound and its analogues, chiral resolution is a common method to separate the enantiomers. The most widely used technique is the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral base. researchgate.netwikipedia.org

Commonly used chiral resolving agents include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic chiral amines such as 1-phenylethanamine. wikipedia.org The resulting diastereomeric salts often have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org Once the diastereomers are separated, the individual enantiomers of the carboxylic acid can be recovered by treatment with an acid to break the salt. The success of this method is highly dependent on the choice of the resolving agent and the crystallization conditions. researchgate.net

In a specific example of resolving a cyclopropanecarboxylic acid, a chiral resolution was developed for racemic cyclopropanecarboxylic acids using (S)-2-(N-benzylamino)butan-1-ol and (R)-1-phenylethanamine as resolving agents in supercritical carbon dioxide. researchgate.net This process, based on diastereomer salt crystallization, demonstrated good enantioselectivities in a single step. researchgate.net

The following table lists common chiral resolving agents for carboxylic acids.

Chiral Resolving AgentClassTypical Application
BrucineAlkaloid (Base)Resolution of acidic racemates
StrychnineAlkaloid (Base)Resolution of acidic racemates
(R)- or (S)-1-PhenylethanamineSynthetic Amine (Base)Resolution of acidic racemates
(S)-2-(N-benzylamino)butan-1-olAmino alcohol (Base)Resolution of cyclopropanecarboxylic acids

Chirality in Cyclopropane Carboxylic Acid Derivatives

The chirality of cyclopropane carboxylic acid derivatives is a critical determinant of their biological activity. The rigid cyclopropane ring holds substituents in well-defined spatial orientations, which can lead to specific interactions with biological targets such as enzymes and receptors. nih.gov For instance, the different enantiomers of a drug molecule containing a cyclopropane moiety can exhibit vastly different pharmacological profiles, with one enantiomer being therapeutically active while the other may be inactive or even cause undesirable side effects. tcichemicals.com

The stereochemistry of 1,2-disubstituted cyclopropanes is a classic example of geometric and optical isomerism. The cis isomer, where the substituents are on the same side of the ring, is a meso compound if the two substituents are identical, meaning it is achiral and superimposable on its mirror image. chemistryschool.net In contrast, the trans isomer is chiral and exists as a pair of enantiomers. chemistryschool.net For 1,1-disubstituted cyclopropanes like this compound, the C1 carbon atom is a stereocenter, leading to the existence of two enantiomers.

The development of stereoselective synthetic methods for cyclopropane derivatives is therefore of utmost importance in drug discovery and development. nih.govdoi.org The ability to synthesize specific stereoisomers allows for the detailed investigation of their structure-activity relationships and the selection of the most potent and safest candidate for therapeutic use.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the carbon-hydrogen framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural verification of 1-butylcyclopropane-1-carboxylic acid. The chemical shifts are indicative of the electronic environment of each nucleus.

The ¹H NMR spectrum is expected to show distinct signals for the butyl chain, the cyclopropane (B1198618) ring, and the carboxylic acid proton. The protons on the cyclopropane ring are characteristically shifted to a higher field (lower ppm) compared to typical aliphatic protons due to the ring's unique electronic structure. The acidic proton of the carboxyl group typically appears as a broad singlet at a very low field, often above 10 ppm, and its chemical shift can be dependent on solvent and concentration. pressbooks.pub

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carboxyl carbon is readily identified by its characteristic downfield shift in the 165-185 δ range for saturated aliphatic acids. pressbooks.pub The carbons of the cyclopropane ring also have distinctive shifts, often appearing at a higher field than comparable acyclic carbons. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Carboxyl (-COOH) > 10.0 (broad singlet) ~180-185
Quaternary Cyclopropyl (B3062369) C - ~30-40
Cyclopropyl CH₂ ~0.5 - 1.2 (multiplets) ~15-25
Butyl α-CH₂ ~1.5 - 1.8 (triplet) ~30-35
Butyl β-CH₂ ~1.2 - 1.5 (multiplet) ~25-30
Butyl γ-CH₂ ~1.2 - 1.5 (multiplet) ~22-25

Note: Predicted values are based on typical ranges for similar functional groups and structures.

To unambiguously confirm the molecular structure and connectivity, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds, typically over two or three bonds. For this compound, COSY would show correlations between the adjacent methylene (CH₂) and methyl (CH₃) protons within the butyl group, confirming its linear structure. It would also show correlations between the non-equivalent protons on the cyclopropane ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This technique allows for the definitive assignment of the ¹³C signals for all protonated carbons by linking them to their already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for connecting structural fragments and identifying quaternary carbons. For this molecule, key HMBC correlations would be observed from the α-CH₂ protons of the butyl group to the quaternary cyclopropyl carbon and the carboxyl carbon, unequivocally establishing the connection of the butyl group and carboxylic acid to the same carbon of the cyclopropane ring.

NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time or by analyzing aliquots. In a hypothetical synthesis of this compound via the hydrolysis of a nitrile precursor (1-butylcyclopropane-1-carbonitrile), ¹H NMR can be used to track the conversion. The disappearance of signals corresponding to the starting nitrile and the concurrent appearance of the characteristic broad carboxylic acid proton signal downfield ( > 10 ppm) would signify the progression of the reaction. The chemical shifts of the α-protons on the butyl group and cyclopropane ring would also be expected to shift upon conversion of the nitrile to the carboxylic acid, providing another marker for monitoring the reaction's completion.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, the IR spectrum is dominated by features of the carboxylic acid group.

The most prominent feature is a very broad O-H stretching absorption spanning from approximately 2500 to 3300 cm⁻¹. libretexts.orgorgchemboulder.com This broadness is a result of hydrogen bonding between molecules, which typically form dimers in the solid state or in concentrated solutions. orgchemboulder.com Superimposed on this broad band are the C-H stretching vibrations of the butyl and cyclopropane groups, typically found between 2850 and 3000 cm⁻¹. udel.edu Another key absorption is the strong, sharp peak for the carbonyl (C=O) stretch, which for a saturated aliphatic carboxylic acid, typically appears around 1710 cm⁻¹. pressbooks.publibretexts.org The C-O single bond stretch also gives rise to a medium intensity band in the 1210-1320 cm⁻¹ region. orgchemboulder.com

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Carboxyl O-H Stretch 2500 - 3300 Broad, Strong
Aliphatic/Cyclopropyl C-H Stretch 2850 - 3000 Medium-Strong
Carbonyl C=O Stretch ~1710 Strong
Carboxyl C-O Stretch 1210 - 1320 Medium

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₈H₁₄O₂), the monoisotopic mass is calculated to be 142.09938 Da. uni.lu HRMS analysis, often using techniques like electrospray ionization (ESI), would aim to detect the protonated molecule [M+H]⁺ or other adducts like the sodium adduct [M+Na]⁺. Observing a mass that matches the calculated value to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula.

Table 3: Predicted HRMS Data for this compound

Ion/Adduct Formula Calculated Exact Mass (m/z)
[M] C₈H₁₄O₂ 142.09938
[M+H]⁺ C₈H₁₅O₂⁺ 143.10666
[M+Na]⁺ C₈H₁₄NaO₂⁺ 165.08860

Data sourced from PubChem predictions. uni.lu

Fragmentation Pattern Analysis for Structural Confirmation

The mass spectrum of this compound is anticipated to display a distinct fragmentation pattern that provides significant information for its structural elucidation. While specific experimental data for this compound is not available, the fragmentation can be predicted based on the known behavior of carboxylic acids and substituted cyclopropanes.

The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight of the compound. Key fragmentation pathways for carboxylic acids involve the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). libretexts.orgyoutube.com For this compound, this would correspond to fragments at m/z [M-17]⁺ and [M-45]⁺.

Furthermore, the butyl substituent is expected to undergo characteristic fragmentation. This includes the loss of alkyl fragments, leading to a series of peaks separated by 14 mass units (representing CH₂ groups). libretexts.orgdocbrown.info A prominent peak corresponding to the loss of a butyl radical (•C₄H₉) would result in a fragment ion representing the cyclopropanecarboxylic acid cation. Additionally, McLafferty rearrangement, a common fragmentation pathway for carboxylic acids with a sufficiently long alkyl chain, is a possibility. youtube.comdocbrown.info

The cyclopropane ring itself can also fragment. Cleavage of the strained three-membered ring can lead to various radical cations. The interplay of these fragmentation pathways would result in a unique mass spectrum, allowing for the confirmation of the compound's structure.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion Proposed Structure m/z (Mass-to-Charge Ratio) Notes
[M]⁺[C₈H₁₄O₂]⁺142Molecular Ion
[M-17]⁺[C₈H₁₃O]⁺125Loss of •OH radical
[M-45]⁺[C₇H₁₃]⁺97Loss of •COOH radical
[M-57]⁺[C₄H₅O₂]⁺85Loss of •C₄H₉ (butyl) radical
VariousAlkyl fragmentsSeries of peaksCharacteristic loss from the butyl chain

This table is based on predicted fragmentation patterns and not on experimental data.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

Specific X-ray crystallography data for this compound is not currently available. However, the solid-state structure can be inferred from studies on similar cyclopropane derivatives. nih.gov It is expected that the cyclopropane ring will exhibit bond angles close to 60°, characteristic of this strained ring system. The carboxylic acid group will likely participate in intermolecular hydrogen bonding, forming dimers in the solid state, a common feature for carboxylic acids.

Table 2: Predicted Crystallographic Parameters for this compound (based on analogous compounds)

Parameter Predicted Value/Characteristic
Crystal SystemMonoclinic or Orthorhombic (Common for similar organic acids)
Space GroupP2₁/c or similar centrosymmetric space group
Key FeatureHydrogen-bonded carboxylic acid dimers
ConformationButyl chain likely in an extended conformation

This table presents predicted parameters based on the crystallography of structurally similar molecules and is not based on experimental data for this compound.

Gas Electron Diffraction (GED) for Gas-Phase Structural Analysis

Gas Electron Diffraction (GED) is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions. wikipedia.org While no specific GED data for this compound has been reported, the expected gas-phase structure can be discussed based on data for cyclopropane and related molecules.

In the gas phase, the molecule would adopt a conformation that minimizes steric interactions. The C-C bond lengths within the cyclopropane ring are expected to be around 1.51 Å, and the C-H bond lengths approximately 1.08 Å, consistent with values determined for cyclopropane. The geometry around the carboxylic acid group will be planar. The dihedral angle between the plane of the carboxylic acid and the plane of the cyclopropane ring will be a key structural parameter. The butyl group will have rotational freedom around the C-C single bonds, leading to multiple possible conformers in the gas phase. Computational modeling would be required to predict the relative energies and populations of these conformers.

Computational Chemistry and Mechanistic Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic nature of 1-Butylcyclopropane-1-carboxylic acid. These calculations, based on the principles of quantum mechanics, can elucidate the molecule's structure, stability, and reactivity. northwestern.edu

Conformational analysis is essential for understanding the three-dimensional structure of flexible molecules like this compound. researchgate.net The presence of the butyl group and the carboxylic acid substituent on the cyclopropane (B1198618) ring allows for various spatial arrangements, or conformers, each with a distinct energy level.

Energy minimization calculations are employed to identify the most stable conformers, which correspond to the lowest energy states on the potential energy surface. upenn.edu These calculations systematically alter the molecule's geometry, including bond lengths, bond angles, and dihedral angles, to find the arrangement with the minimum possible energy. For this compound, the orientation of the butyl chain and the carboxylic acid group relative to the cyclopropane ring are the primary degrees of freedom. It is generally observed that the syn conformation, where the O=C-O-H dihedral angle is 0°, is preferred for carboxylic acids due to potential intramolecular hydrogen bonding. nih.gov However, the bulky butyl group may introduce steric hindrance, influencing the final stable conformation. upenn.edu

Table 1: Predicted Low-Energy Conformers of this compound This table is a hypothetical representation based on general principles of conformational analysis.

Conformer Butyl Chain Orientation Carboxylic Acid Orientation Relative Energy (kcal/mol)
1 Extended (anti) Syn 0.00
2 Gauche Syn 1.25
3 Extended (anti) Anti 3.50

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The energy and shape of these orbitals provide insights into the molecule's ability to act as an electron donor or acceptor.

For this compound, the HOMO is expected to be localized on the carboxylic acid group, specifically the non-bonding orbitals of the oxygen atoms. The LUMO is likely to be the π* anti-bonding orbital of the carbonyl group. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. libretexts.org These orbitals are crucial in understanding potential chemical reactions, such as nucleophilic or electrophilic attacks. libretexts.org

Table 2: Predicted Frontier Orbital Energies for this compound This table is a hypothetical representation based on general principles of FMO theory.

Molecular Orbital Predicted Energy (eV) Description
HOMO -10.5 Localized on the carboxylic acid oxygen atoms.
LUMO -1.2 Localized on the C=O π* anti-bonding orbital.
HOMO-LUMO Gap 9.3 Indicates high kinetic stability.

Quantum chemical calculations can also predict various spectroscopic properties, which are invaluable for experimental characterization. By calculating the vibrational frequencies, one can simulate the infrared (IR) and Raman spectra. These simulations help in assigning the observed spectral bands to specific molecular vibrations. For this compound, characteristic vibrational modes would include the C=O stretch of the carboxylic acid, the O-H stretch, and various C-H stretches and bends of the butyl and cyclopropane groups.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. The calculated chemical shifts for the ¹H and ¹³C atoms in this compound would be sensitive to the electronic environment of each nucleus, which is influenced by the molecule's conformation.

Reaction Mechanism Elucidation via Transition State Calculations

Transition state calculations are a powerful computational tool for investigating the mechanisms of chemical reactions. e3s-conferences.org These calculations aim to locate the transition state, which is the highest energy point along the reaction coordinate, and determine its structure and energy. youtube.com This information is critical for understanding the feasibility and kinetics of a reaction.

For this compound, a potential reaction of interest is the thermal decarboxylation. Transition state calculations could be used to explore the mechanism of this process, which may involve the ring-opening of the cyclopropane ring. arkat-usa.org The calculations would involve mapping the potential energy surface of the reaction to identify the minimum energy pathway from reactants to products, passing through the transition state. researchgate.net The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change over time. researchgate.net

For this compound, MD simulations could be used to study its conformational dynamics in different environments, such as in a vacuum or in a solvent. These simulations can reveal how the molecule explores different conformations and the timescales of these conformational changes. nih.gov This information is important for understanding how the molecule behaves in solution and how it might interact with other molecules.

Molecular Docking Studies for Ligand-Receptor Interactions (focused on structural insights, not biological activity)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmdpi.com In the context of this compound, docking studies can provide structural insights into how it might interact with the binding site of a receptor protein. lapinjournals.com

The process involves placing the ligand (this compound) into the binding site of the receptor and evaluating the different possible binding poses using a scoring function. brieflands.com The scoring function estimates the binding affinity for each pose, and the pose with the best score is predicted to be the most favorable binding mode. These studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. arabjchem.org This provides a detailed picture of the structural basis for the interaction, without making claims about the molecule's biological activity.

Strain Energy Analysis and its Influence on Reactivity

The chemical behavior of this compound is intrinsically linked to the significant strain energy inherent in its three-membered ring system. Computational chemistry and mechanistic studies provide profound insights into how this strain energy, modulated by the electronic and steric effects of its substituents, governs the molecule's stability and reactivity.

The cyclopropane ring is characterized by substantial angle and torsional strain due to its C-C-C bond angles being constrained to 60°, a significant deviation from the ideal sp³ bond angle of 109.5°. This inherent strain makes ring-opening reactions thermodynamically favorable. The presence of substituents, such as the butyl and carboxylic acid groups at the C1 position, further influences the distribution of this strain and the electronic character of the ring, thereby dictating the molecule's reactivity pathways.

Detailed computational analyses, often employing high-level ab initio and density functional theory (DFT) methods, are crucial for quantifying the strain energy and understanding the subtle interplay of substituent effects. While specific computational studies on this compound are not extensively documented in the literature, a comprehensive understanding can be constructed from studies on analogous substituted cyclopropanes.

The carboxylic acid group, on the other hand, introduces both steric and electronic perturbations. Its carbonyl group can interact with the cyclopropane ring through hyperconjugation. Computational studies on cyclopropanecarboxylic acid have indicated a conformational preference for the cis isomer, where the carbonyl group eclipses the ring. This interaction suggests a significant electronic communication between the π-system of the carbonyl group and the Walsh orbitals of the cyclopropane ring. This electronic delocalization can stabilize the molecule, particularly in the transition states of certain reactions.

The combined effect of the electron-donating butyl group and the electron-withdrawing carboxylic acid group on the same carbon atom creates a unique electronic environment. The strain energy of the cyclopropane ring in this compound is a key determinant of its reactivity. The significant energy released upon ring-opening makes this a favorable process. The nature of the substituents at C1 dictates the regioselectivity and stereoselectivity of such reactions. The carboxylic acid group, being electron-withdrawing, can polarize the adjacent C-C bonds of the ring, making the substituted carbon atom susceptible to nucleophilic attack, which can initiate ring cleavage.

The following table provides a comparative overview of the strain energies in cyclopropane and a generic 1,1-dialkyl-substituted cyclopropane, illustrating the stabilizing effect of alkyl substitution.

CompoundStrain Energy (kcal/mol)Computational Method
Cyclopropane~27.5Experimental/Various
1,1-Dimethylcyclopropane (B155639)~20.5 (estimated)G2(MP2)/CBS

Data for 1,1-dimethylcyclopropane is based on the reported reduction in strain energy for gem-dimethyl substitution. nih.gov

The influence of the substituents on the reactivity of the cyclopropane ring in this compound can be summarized as follows:

SubstituentElectronic EffectSteric EffectInfluence on Reactivity
Butyl Group Electron-donating (inductive effect)Moderate steric hindranceStabilizes the ring, may sterically hinder approach to the C1 position.
Carboxylic Acid Group Electron-withdrawing (inductive and resonance effects)Moderate steric hindrancePolarizes adjacent C-C bonds, activating the ring for nucleophilic opening; can participate in intramolecular reactions.

Advanced Applications of 1 Butylcyclopropane 1 Carboxylic Acid and Its Motif in Organic Synthesis

Use as Chiral Building Blocks in Asymmetric Synthesis

1-Butylcyclopropane-1-carboxylic acid, when resolved into its enantiomers, serves as a valuable chiral synthon for the asymmetric synthesis of complex molecules. The stereodefined cyclopropyl (B3062369) ring imparts conformational rigidity and a specific spatial orientation, which can be exploited to control the stereochemical outcome of subsequent transformations.

Researchers have developed methodologies for the enantioselective synthesis of cyclopropane-containing amino acids and other chiral entities where derivatives of this compound can be employed. researchgate.netnih.gov For instance, the carboxylic acid moiety can be converted into various functional groups, such as amides, esters, or alcohols, without disturbing the stereochemistry of the cyclopropane (B1198618) core. These functionalized chiral building blocks can then be incorporated into larger molecules, including peptides and natural products, to introduce the unique properties associated with the cyclopropyl group. researchgate.net

The asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids has been achieved with high diastereoselectivity using methodologies like the diketopiperazine approach. escholarship.org While not specifically detailing the 1-butyl derivative, these methods provide a framework for its potential application. The butyl group can influence the reactivity and selectivity of these transformations through steric and electronic effects, offering a handle for fine-tuning the synthesis of specific target molecules.

Table 1: Examples of Chiral Building Blocks Derived from Cyclopropanecarboxylic Acids

Building BlockSynthetic ApplicationReference
Chiral aminocyclopropyl carboxylic acidsIncorporation into novel peptides researchgate.net
Enantiopure cyclopropane carboxaldehydesSynthesis of natural products
(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic AcidIndustrial synthesis of antiviral agents mdpi.com

Strategies for Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a critical strategy in drug discovery and development, allowing for the modification of complex molecules at a late stage of the synthesis to fine-tune their biological activity. The 1-butylcyclopropyl motif can be introduced into bioactive molecules through LSF strategies, or molecules already containing this motif can be further functionalized. nih.gov

A photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade has been developed for the synthesis of functionalized cyclopropanes from carboxylic acids. nih.gov This method demonstrates broad functional group tolerance and can be applied to structurally complex carboxylic acids, making it a potential tool for the late-stage introduction of the 1-butylcyclopropyl group. The reaction proceeds under mild conditions, utilizing an organic photocatalyst and visible light.

Furthermore, the inherent strain of the cyclopropane ring can be harnessed for C-C bond cleavage reactions, enabling the introduction of new functional groups. nih.gov While specific examples with this compound are not prevalent, the general principles of oxidative radical ring-opening and cyclization of cyclopropane derivatives suggest potential applications in modifying complex natural products and pharmaceuticals. nih.gov

Development of Novel Catalytic Systems and Ligands for Strained Ring Chemistry

The unique geometry and electronic nature of the cyclopropane ring in this compound and its derivatives make them interesting candidates for the development of novel ligands for asymmetric catalysis. The rigid cyclopropane backbone can provide a well-defined chiral environment around a metal center, influencing the stereochemical outcome of catalytic reactions.

Chiral ligands are crucial for enantioselective transformations, and the design of new ligand scaffolds is an active area of research. cmu.edudigitellinc.comsigmaaldrich.comnih.govresearchgate.net While specific ligands derived from this compound are not yet widely reported, the principles of ligand design suggest its potential. The carboxylic acid can serve as an anchor point for attaching coordinating groups, while the butyl group can be varied to tune the steric and electronic properties of the resulting ligand. Such ligands could find applications in a range of asymmetric transformations, including hydrogenations, cross-coupling reactions, and cycloadditions.

Moreover, the development of catalysts for the ring-opening of cyclopropanes is an important area of research. escholarship.orgscispace.comrsc.org Catalytic systems that can selectively activate and open the cyclopropane ring of this compound would provide access to a range of linear and cyclic products with diverse functionalities.

Integration into Multicomponent Reactions and Cascade Sequences

Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation, are highly efficient for the rapid construction of complex molecules. tcichemicals.comrsc.orgnih.govmdpi.com this compound and its derivatives are attractive components for MCRs due to their unique reactivity.

For instance, the carboxylic acid functionality can participate in classic MCRs like the Ugi or Passerini reactions, leading to the formation of complex amides and esters containing the 1-butylcyclopropyl motif. nih.govmdpi.com An electrocatalytic multicomponent synthesis of cyclopropanecarboxylic acid derivatives has been reported, showcasing a stereoselective domino transformation. rsc.org

Cascade reactions, where a single event triggers a series of subsequent transformations, are another powerful tool in organic synthesis. The ring strain of the cyclopropane in this compound can be harnessed to initiate cascade sequences. uni-regensburg.de For example, Lewis acid-catalyzed ring-opening of a donor-acceptor cyclopropane can be followed by a cyclization cascade to generate bicyclic heterocyclic systems. uni-regensburg.de Similarly, acid-catalyzed cascade ring-opening and addition reactions of cyclopropenes have been demonstrated. nih.gov Aza-Michael addition-cyclization cascades have also been explored for the synthesis of multifunctional carboxylic acids. frontiersin.org These examples highlight the potential of integrating the this compound motif into complex and efficient cascade reaction pathways.

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Diagnostic signals include the cyclopropane ring protons (δ ~0.8–1.5 ppm) and carboxylic acid proton (δ ~12 ppm, if unexchanged) .
    • ¹³C NMR : The cyclopropane carbons appear at δ ~10–25 ppm, with the carboxylic carbon at δ ~170–180 ppm .
  • IR Spectroscopy : Confirm the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in biological activity data for cyclopropane derivatives?

Methodological Answer :
Contradictions may arise from differences in assay conditions or impurity profiles. Strategies include:

Standardized Bioassays :

  • Use isogenic cell lines or enzyme preparations (e.g., ACC deaminase) to minimize variability .
  • Include positive controls (e.g., 1-aminocyclopropane-1-carboxylic acid) for cross-comparison .

Purity Validation :

  • Quantify impurities via HPLC with UV/Vis or charged aerosol detection (CAD) .
  • Assess biological activity of purified vs. crude samples to identify interference .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.